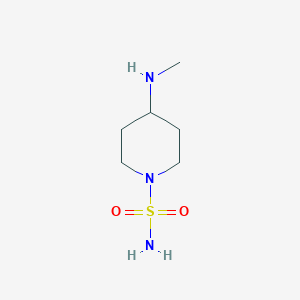
4-(Methylamino)piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)piperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a piperidine ring, a common structural motif in many pharmaceuticals, and a sulfonamide group, which is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)piperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One efficient method involves the NH4I-mediated reaction of sodium sulfinates with amines . This method is environmentally friendly and provides a wide range of sulfonamide products in good yields.
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves multicomponent reactions. For example, the synthesis of highly functionalized piperidines can be achieved via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This method is advantageous due to its efficiency and the ability to produce complex molecules in a single step.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylamino)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sulfonyl chlorides and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(Methylamino)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties and are used in the treatment of various infections.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition disrupts DNA replication and leads to the antibacterial effects of the compound.
Comparaison Avec Des Composés Similaires
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
Propriétés
Formule moléculaire |
C6H15N3O2S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
4-(methylamino)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H15N3O2S/c1-8-6-2-4-9(5-3-6)12(7,10)11/h6,8H,2-5H2,1H3,(H2,7,10,11) |
Clé InChI |
YITZOBRCOJXXJO-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


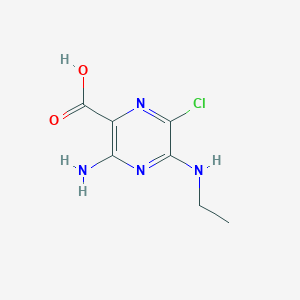
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)

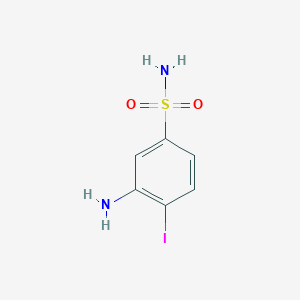

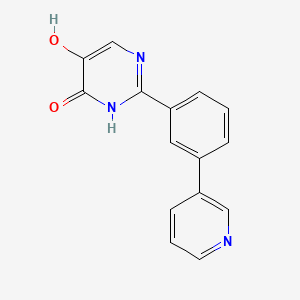
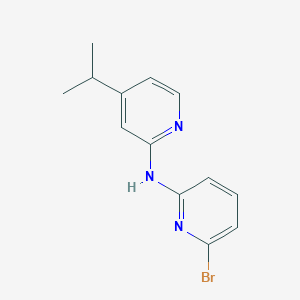
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
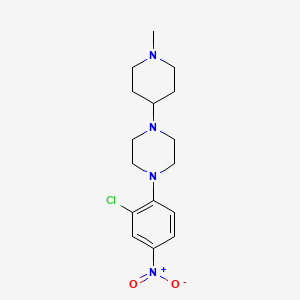
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
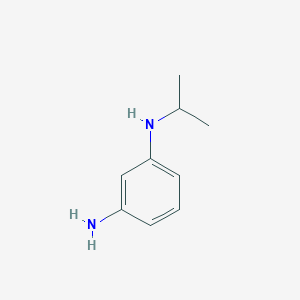

![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
